molecular formula C9H12 B14727220 Cyclonona-1,3,5-triene CAS No. 6572-40-3

Cyclonona-1,3,5-triene

Cat. No.: B14727220
CAS No.: 6572-40-3
M. Wt: 120.19 g/mol
InChI Key: FHBJNBBNAAXQKT-UHFFFAOYSA-N
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Description

Cyclonona-1,3,5-triene is an organic compound characterized by a nine-membered ring containing three conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclonona-1,3,5-triene can be synthesized through the irradiation of a pentane solution of trans-bicyclo[4.3.0]nona-2,4-diene at 254 nm . This method, however, yields the compound in low quantities.

Industrial Production Methods: Currently, there are no widely adopted industrial production methods for this compound due to its complex synthesis and low yield. Research is ongoing to develop more efficient and scalable production techniques.

Chemical Reactions Analysis

Types of Reactions: Cyclonona-1,3,5-triene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction may produce alkanes or alcohols.

Scientific Research Applications

Cyclonona-1,3,5-triene has several applications in scientific research:

Mechanism of Action

The mechanism by which Cyclonona-1,3,5-triene exerts its effects involves its ability to undergo conformational changes and participate in various chemical reactions. The molecular targets and pathways involved are still under investigation, but its unique structure allows it to interact with different chemical and biological systems .

Comparison with Similar Compounds

Cyclonona-1,3,5-triene can be compared with other similar compounds, such as:

This compound is unique due to its nine-membered ring structure, which introduces significant ring strain and conformational flexibility .

Properties

CAS No.

6572-40-3

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

IUPAC Name

cyclonona-1,3,5-triene

InChI

InChI=1S/C9H12/c1-2-4-6-8-9-7-5-3-1/h1-6H,7-9H2

InChI Key

FHBJNBBNAAXQKT-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC=CC=CC1

Origin of Product

United States

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